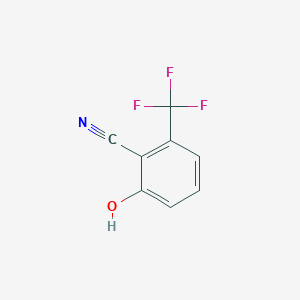

2-Hydroxy-6-(trifluoromethyl)benzonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxy-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHZKSGPBUSKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 6 Trifluoromethyl Benzonitrile

Retrosynthetic Strategies and Key Disconnections for the Benzonitrile (B105546) Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a polysubstituted benzene (B151609) derivative such as 2-hydroxy-6-(trifluoromethyl)benzonitrile, the order of introduction of the three substituents—hydroxyl (-OH), trifluoromethyl (-CF3), and cyano (-CN)—is critical. The directing effects of the groups already on the ring will influence the position of subsequent additions.

Key disconnections for this compound can be envisioned through several pathways, primarily involving the formation of the carbon-substituent bonds at the final stages of the synthesis.

C-CN Bond Disconnection (Cyanation): This is a common and effective strategy, envisioning a late-stage cyanation of a corresponding aryl halide or pseudohalide. bohrium.comresearchgate.netrsc.org The precursor would be a 2-halo-6-(trifluoromethyl)phenol or a derivative. This approach is often favored due to the reliability of modern cyanation methods.

C-CF3 Bond Disconnection (Trifluoromethylation): This strategy involves introducing the trifluoromethyl group onto a pre-existing hydroxybenzonitrile scaffold. The precursor would be 2-hydroxybenzonitrile. The regioselectivity of this step would be challenging, as existing groups would direct the incoming CF3 group.

C-OH Bond Disconnection (Hydroxylation): This involves the introduction of the hydroxyl group as the final step. A potential precursor could be 2-(trifluoromethyl)benzonitrile. This could be achieved through methods like nucleophilic aromatic substitution of a leaving group (e.g., a halogen) or directed C-H oxidation.

Considering the electronic properties of the substituents (OH: ortho, para-directing activator; CN: meta-directing deactivator; CF3: meta-directing deactivator), a plausible forward synthesis might start with a molecule where the initial substituents direct the subsequent ones into the desired 1,2,6-pattern. For example, starting with a 1,3-disubstituted benzene and introducing the third group could be a viable approach. A patent for the synthesis of the related compound 2-chloro-6-(trifluoromethyl)benzonitrile (B145041) from 2-fluoro-3-chlorotrifluoromethane highlights a practical industrial approach starting from a trifluoromethylated precursor. google.com

Approaches for Regioselective Introduction of the Hydroxyl Group

The regioselective installation of a hydroxyl group onto a substituted aromatic ring can be accomplished through several methods. The choice of method depends heavily on the nature of the other substituents present on the ring.

One of the most common strategies is the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halide, by a hydroxide (B78521) source. For the synthesis of this compound, a precursor such as 2-fluoro-6-(trifluoromethyl)benzonitrile (B108081) or 2-chloro-6-(trifluoromethyl)benzonitrile could be hydrolyzed. The presence of two strongly electron-withdrawing groups (CF3 and CN) would highly activate the ring toward nucleophilic attack, making this a feasible route. A similar process is employed in the industrial synthesis of 2-hydroxy-6-trifluoromethylpyridine, where 2-fluoro-6-trifluoromethylpyridine is reacted with an alkali metal hydroxide. google.com

Another approach is the diazotization of an aniline (B41778) followed by hydrolysis . A precursor like 2-amino-6-(trifluoromethyl)benzonitrile (B1291515) could be treated with a nitrite (B80452) source (e.g., NaNO2) in an acidic medium to form a diazonium salt, which is then heated in water to yield the phenol (B47542).

More modern methods involve the transition-metal-catalyzed C-H oxidation of an aromatic C-H bond. While highly desirable for their atom economy, achieving the required regioselectivity on a deactivated ring system can be challenging. However, directed C-H hydroxylation, where an existing functional group directs the oxidant to a specific position, is a rapidly advancing field. nih.gov

A synthesis of the related 2,6-difluoro-4-hydroxybenzonitrile (B48942) utilizes a sequence starting from 3,5-difluoroaniline, which undergoes bromination, followed by diazotization and hydrolysis to introduce the hydroxyl group, and finally, a cyanation reaction. researchgate.net This multi-step sequence underscores the importance of carefully planning the introduction of each functional group to achieve the desired substitution pattern.

Methods for Introducing the Trifluoromethyl Group into Aromatic Systems

The trifluoromethyl group is a crucial moiety in pharmaceuticals and agrochemicals, leading to the development of numerous methods for its introduction into aromatic systems. rsc.org These methods can be broadly classified into electrophilic, nucleophilic, and radical protocols.

Electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic "CF3+" equivalent. These reactions are most effective on electron-rich aromatic or heteroaromatic rings. Key reagents include hypervalent iodine compounds, often referred to as Togni reagents, and electrophilic sulfonium (B1226848) or oxonium salts, known as Umemoto reagents. cas.cn For the synthesis of the target molecule, an electrophilic trifluoromethylation could potentially be applied to a precursor like 2-hydroxybenzonitrile. However, the regioselectivity would need to be carefully controlled, as the hydroxyl group directs ortho and para, while the nitrile directs meta.

| Reagent Class | Example Reagent | Typical Substrates |

| Hypervalent Iodine | Togni Reagents | Phenols, Anilines, Electron-rich arenes |

| Onium Salts | Umemoto Reagents | Heterocycles, Electron-rich arenes |

Nucleophilic trifluoromethylation employs a "CF3-" synthon to displace a leaving group, typically a halide, on an aromatic ring. These reactions are often mediated by transition metals, most commonly copper. acs.org The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is a widely used nucleophilic CF3 source. nih.gov Another common approach is the use of trifluoroacetate (B77799) salts (e.g., CF3CO2K) which can decarboxylate to generate a trifluoromethylating species in the presence of a copper catalyst. nih.gov This strategy is well-suited for aryl iodides and bromides and, in some cases, activated aryl chlorides. organic-chemistry.orgacs.orgnih.gov A precursor such as 2-bromo-6-hydroxybenzonitrile (B1288909) or 2-iodo-6-hydroxybenzonitrile would be suitable for this transformation.

| Method | CF3 Source | Catalyst/Mediator | Typical Substrate |

| Copper-Mediated | TMSCF3 | Cu(I) salts | Aryl Iodides, Aryl Bromides |

| Copper-Catalyzed Decarboxylative | CF3CO2K | Cu(I) salts | Aryl Iodides |

| Palladium-Catalyzed | TESCF3 | Pd complexes | Aryl Chlorides |

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring. These methods have gained prominence due to their often mild conditions and broad functional group tolerance. researchgate.net The •CF3 radical can be generated from various precursors, such as triflyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), often through photoredox catalysis. rsc.orgprinceton.edu Other sources include trifluoroiodomethane (CF3I) in the presence of an initiator. researchgate.net This approach is particularly useful for the direct C-H trifluoromethylation of arenes and heteroarenes, although controlling regioselectivity on substituted benzenes can sometimes result in mixtures of isomers. princeton.edu

| Precursor | Initiation Method | Key Features |

| CF3SO2Cl / CF3SO2Na | Photoredox Catalysis (e.g., Ru or Ir complexes) | Mild conditions, good for late-stage functionalization |

| CF3I | Thermal or Photochemical initiation, Fe(II)/H2O2 | Inexpensive CF3 source |

| Umemoto/Togni Reagents | Mechanochemical (Ball Milling with Piezoelectrics) | Solvent-free, sustainable approach |

Cyanation Reactions for Benzonitrile Formation

The formation of a benzonitrile from an aryl halide is a fundamental transformation in organic synthesis. nih.gov While classical methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) and the Sandmeyer reaction (from an aniline) exist, modern palladium-catalyzed cross-coupling reactions are now the most popular and versatile. nih.gov

Palladium-catalyzed cyanation allows for the conversion of aryl chlorides, bromides, iodides, and triflates into the corresponding benzonitriles under relatively mild conditions. bohrium.comrsc.org A key challenge in these reactions is catalyst deactivation by the cyanide anion, which can be overcome by using specific ligands, additives, or cyanide sources with low solubility. researchgate.net

Commonly used cyanide sources and their characteristics are summarized below:

| Cyanide Source | Catalyst System | Key Features and Considerations |

| KCN / NaCN | Palladium/Phosphine Ligands | Inexpensive but highly toxic and can poison catalysts. Often requires additives or slow addition. bohrium.com |

| Zn(CN)2 | Palladium/Phosphine Ligands | Less toxic and less prone to catalyst deactivation than alkali metal cyanides. Widely used in lab-scale synthesis. |

| K4[Fe(CN)6] | Palladium/Phosphine Ligands | A non-toxic source of cyanide, often used in aqueous or biphasic systems. nih.gov |

| 1,4-Dicyanobenzene | Nickel/Photoredox Catalysis | A transfer cyanation method where dicyanobenzene acts as the CN source. acs.org |

For the synthesis of this compound, a late-stage cyanation of a precursor like 2-bromo-6-(trifluoromethyl)phenol (B1590892) or 2-chloro-6-(trifluoromethyl)phenol (B19304) would be a highly effective strategy, leveraging the extensive development in palladium-catalyzed cross-coupling. rsc.orgnih.gov

Transition Metal-Catalyzed Cyanation (e.g., Palladium-Catalyzed)

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed cyanation of aryl halides and related electrophiles has become a popular method for synthesizing aromatic nitriles due to its efficiency and functional group tolerance. rsc.orgrsc.org This approach is highly relevant for the synthesis of this compound, likely starting from a halogenated precursor such as 2-bromo-3-(trifluoromethyl)phenol (B37033) or a phenol derivative activated in situ.

The first palladium-catalyzed cyanation was reported nearly half a century ago, and since then, significant advancements have been made, particularly from 2000 to 2010. rsc.org A common challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium catalyst at various stages of the catalytic cycle. nih.gov To overcome this, modern protocols often utilize less toxic and more stable cyanide sources.

A pragmatic approach involves the use of potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic and robust cyanide source. organic-chemistry.org This method can be applied to the conversion of phenols to benzonitriles in a one-pot, two-step process. The phenol is first converted to a more reactive electrophile, such as an aryl imidazolylsulfonate, which then undergoes palladium-catalyzed cyanation. organic-chemistry.org This strategy offers mild reaction conditions and the formation of environmentally benign byproducts. organic-chemistry.org

Recent developments have also explored photoredox-nickel dual catalysis for the cyanation of aryl halides. chinesechemsoc.org This method proceeds under benign, room-temperature conditions, avoiding the need for hypertoxic cyanation reagents and reducing metal waste. chinesechemsoc.org While not yet specifically demonstrated for this target molecule, the principle offers a promising future direction.

Table 1: Example of a Palladium-Catalyzed Cyanation System for Phenol Derivatives

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Substrate | Aryl Imidazolylsulfonate (from Phenol) | Activates the phenol for cross-coupling | organic-chemistry.org |

| Palladium Precatalyst | [(allyl)PdCl]₂ | Source of the active Pd(0) catalyst | organic-chemistry.org |

| Ligand | DPEphos | Stabilizes the catalyst and facilitates the reaction | organic-chemistry.org |

| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic source of the cyano group | organic-chemistry.org |

| Solvent System | MeCN–H₂O | Biphasic solvent system | organic-chemistry.org |

| Reaction Temperature | 75 °C | Mild reaction condition | organic-chemistry.org |

Classical Cyanation Methods (e.g., Sandmeyer Reaction, Rosenmund-von Braun Reaction)

Before the advent of widespread transition metal catalysis, classical methods were the cornerstone of aromatic nitrile synthesis.

The Sandmeyer reaction , discovered in 1884, is a well-established method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate. nih.govlscollege.ac.in To synthesize this compound using this method, a suitable precursor such as 6-amino-3-hydroxy-2-(trifluoromethyl)benzonitrile would be required. nih.gov The amino group is first treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form an aryldiazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to introduce the nitrile group. nih.govlscollege.ac.in The reaction is known for its reliability, though it involves the handling of potentially unstable diazonium intermediates. researchgate.net

The Rosenmund-von Braun reaction provides a direct route to aryl nitriles from aryl halides by heating them with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine (B92270). organic-chemistry.org For the target molecule, this would involve the cyanation of a substrate like 2-chloro- or 2-bromo-3-(trifluoromethyl)phenol. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species. organic-chemistry.org A significant drawback of this method is the harsh reaction conditions (temperatures up to 200°C) and the difficulty in separating the product from the excess copper salts, which limits its functional group tolerance. organic-chemistry.org

Cascade and Multicomponent Reactions Towards the this compound Core

Cascade and multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single pot. researchgate.net These reactions are characterized by high atom economy and operational simplicity. researchgate.net

While a specific MCR for the direct synthesis of this compound has not been prominently reported, the principles of MCRs can be applied to construct highly substituted aromatic systems. For instance, copper-catalyzed MCRs have been developed for the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters from β-trifluoromethyl β-diazo esters, acetonitrile (B52724), and carboxylic acids. nih.gov This demonstrates the feasibility of incorporating trifluoromethyl groups and nitrile sources into complex one-pot transformations. nih.gov

Furthermore, catalyst-free, water-mediated MCRs have been developed to produce complex heterocyclic structures like pyrido[2,3-d:6,5-d′]dipyrimidines under ambient conditions. acs.org The development of a novel MCR to access the this compound core would likely involve the strategic combination of a trifluoromethyl-containing building block, a source for the aromatic ring, and a cyanating agent in a one-pot process.

Stereoselective Synthesis Considerations for Analogues with Chiral Centers

The parent molecule, this compound, is achiral. However, the synthesis of analogues containing chiral centers is a relevant consideration for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

Stereoselectivity can be introduced by modifying the synthetic route to include chiral elements. For example, if the benzonitrile core were to be incorporated into a larger structure containing a piperidine (B6355638) ring, methods for the stereoselective synthesis of substituted piperidines could be adapted. One such method involves a mercuric ion-initiated cyclofunctionalization of an N-acylaminomethyl ether derivative of an allylic alcohol to create a key oxazolidine (B1195125) intermediate with defined stereochemistry. epa.gov Subsequent chemical manipulations can then build the final chiral molecule. epa.gov

Another approach would be asymmetric catalysis, where a chiral catalyst guides the formation of a stereocenter. For instance, in a potential synthetic route involving the reduction of a ketone or imine precursor to an analogue, a chiral reducing agent or a transition metal complex with a chiral ligand could be employed to generate one enantiomer in excess. The design of such stereoselective syntheses would depend on the specific structure of the desired chiral analogue and the point at which the chiral center is introduced.

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comjetir.org These principles can be applied to the synthesis of this compound to improve its environmental footprint and economic viability.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound | Citation |

|---|---|---|

| 1. Prevention | Designing syntheses to minimize waste, for example, by using high-yield reactions like palladium-catalyzed cross-couplings. | jetir.org |

| 2. Atom Economy | Utilizing reactions like multicomponent reactions that maximize the incorporation of starting materials into the final product. | jddhs.com |

| 3. Less Hazardous Chemical Syntheses | Employing non-toxic cyanide sources like K₄[Fe(CN)₆] instead of highly toxic KCN or NaCN. | organic-chemistry.org |

| 4. Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but this principle guides the design of safer derivatives in research. | jddhs.com |

| 5. Safer Solvents and Auxiliaries | Using water as a solvent where possible, or reducing the volume of organic solvents. jddhs.com Water has been used as a green solvent for MCRs. acs.org | acs.orgjddhs.com |

| 6. Design for Energy Efficiency | Performing reactions at ambient temperature and pressure, such as the photoredox-nickel catalyzed cyanation which runs at room temperature. chinesechemsoc.org | chinesechemsoc.orgnih.gov |

| 8. Reduce Derivatives | Using one-pot procedures, like the conversion of phenols directly to benzonitriles, to avoid protection/deprotection steps. organic-chemistry.org | nih.gov |

| 9. Catalysis | Using catalytic reagents (e.g., palladium complexes) in small amounts is superior to using stoichiometric reagents like in the classical Rosenmund-von Braun reaction. | jetir.orgnih.gov |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable. The shift from classical stoichiometric reactions to modern catalytic methods is a clear step in this direction, offering higher efficiency, milder conditions, and reduced waste. firp-ula.org The development of protocols that use safer reagents and solvents further enhances the green credentials of the synthesis. jddhs.com

Reaction Mechanisms and Reactivity Studies of 2 Hydroxy 6 Trifluoromethyl Benzonitrile

Reactivity Profiles of the Nitrile Functional Group

The cyano group (C≡N) is a versatile functional handle, susceptible to a range of chemical transformations. Its reactivity in 2-Hydroxy-6-(trifluoromethyl)benzonitrile is modulated by the strong electron-withdrawing trifluoromethyl group and the adjacent hydroxyl group.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is further enhanced in this compound due to the inductive effect of the trifluoromethyl group. Nucleophilic addition reactions to the cyano group can lead to the formation of various heterocyclic systems, which are of interest in medicinal chemistry.

The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction. For instance, the reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of ketones after hydrolysis of the intermediate imine.

While specific examples for this compound are not extensively documented in publicly available literature, the principles of nucleophilic addition to electron-deficient benzonitriles are well-established. The presence of the ortho-hydroxyl group can also play a role, potentially acting as an internal proton source or participating in cyclization reactions following the initial nucleophilic attack.

The nitrile group can be reduced to a primary amine, a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt), and borane (B79455) complexes.

For benzonitriles bearing electron-withdrawing groups, such as the trifluoromethyl group, certain reducing agents have shown high efficacy. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for the reduction of a variety of aromatic nitriles to their corresponding primary amines. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to facilitate this reduction.

A plausible reaction pathway for the reduction of this compound to 2-hydroxy-6-(trifluoromethyl)benzylamine using a hydride reagent like LiAlH₄ would involve the nucleophilic attack of the hydride on the nitrile carbon, followed by successive hydride additions and workup to yield the primary amine.

Table 1: Potential Reduction Reactions of this compound

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ followed by H₂O workup | 2-Hydroxy-6-(trifluoromethyl)benzylamine | A powerful, non-selective reducing agent. |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 2-Hydroxy-6-(trifluoromethyl)benzylamine | A common industrial method for nitrile reduction. |

The hydrolysis of nitriles is a fundamental reaction that can proceed under acidic or basic conditions to yield either an amide or a carboxylic acid. The reaction proceeds via the formation of an amide intermediate, which can sometimes be isolated under controlled conditions.

Studies on the hydrolysis of related compounds, such as 2-trifluoromethyl benzonitrile (B105546) and 2-chloro-6-trifluoromethyl benzonitrile, provide insight into the reactivity of the target molecule. For instance, treatment of 2-trifluoromethyl benzonitrile with sodium hydroxide (B78521) in water at 100°C leads to the formation of 2-trifluoromethylbenzamide with high yield and purity. google.com Similarly, 2-chloro-6-trifluoromethyl benzonitrile can be hydrolyzed to the corresponding amide under similar basic conditions. google.com This suggests that this compound can be selectively hydrolyzed to 2-Hydroxy-6-(trifluoromethyl)benzamide.

Complete hydrolysis to the carboxylic acid, 2-Hydroxy-6-(trifluoromethyl)benzoic acid, can be achieved under more forcing acidic or basic conditions. Research on the spontaneous aqueous defluorination of trifluoromethylphenols has shown that under alkaline conditions, ortho- and para-trifluoromethylphenols can hydrolyze to form the corresponding hydroxybenzoic acids. rsc.orgrsc.org This transformation is believed to proceed via deprotonation of the phenol (B47542), which facilitates the cleavage of a C-F bond. rsc.org

Table 2: Hydrolysis and Amidation of this compound

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NaOH, H₂O, 100°C | 2-Hydroxy-6-(trifluoromethyl)benzamide | google.com |

Reactivity Profiles of the Hydroxyl Functional Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide. This phenoxide is a potent nucleophile and can participate in various reactions. The hydroxyl group itself can also be a target for electrophilic reagents.

The hydroxyl group of phenols can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed via the formation of the more nucleophilic phenoxide ion in the presence of a base.

Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding ester. Trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst for the O-acylation of phenols. The use of a dilute solution of TfOH in a solvent like acetonitrile (B52724) at room temperature can lead to the formation of phenyl esters in good yields.

Table 3: Potential Alkylation and Acylation Reactions of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2-Alkoxy-6-(trifluoromethyl)benzonitrile |

| Acylation | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2-Acyloxy-6-(trifluoromethyl)benzonitrile |

Phenols, particularly those that are electron-deficient, can be challenging to oxidize. However, hypervalent iodine(V) reagents have emerged as effective oxidants for such transformations. Specifically, iodine(V) reagents with bidentate bipyridine ligands, termed Bi(N)-HVIs, have been shown to dearomatize electron-poor phenols to form ortho-quinones. rsc.orgbohrium.comgoogle.com

The mechanism of this oxidation is thought to involve a ligand exchange at the iodine(V) center, followed by a hypervalent twist and reductive elimination. The weakly coordinating ligands on the Bi(N)-HVI reagents are crucial for this process to be kinetically favorable with electron-deficient phenols. rsc.orggoogle.com The bipyridine ligands also play a role in trapping the in-situ generated acid, which can otherwise lead to the decomposition of the sensitive ortho-quinone product. rsc.orggoogle.com

Applying this methodology to this compound would be expected to yield the corresponding ortho-quinone derivative, a highly reactive species that could serve as a precursor for further synthetic elaborations.

Role of Hydrogen Bonding in Reactivity and Intermolecular Interactions

The structure of this compound, with its ortho-positioned hydroxyl and nitrile groups, strongly suggests the presence of a significant intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl (-OH) group and the nitrogen atom of the nitrile (-CN) group. Such a bond creates a stable, planar, six-membered ring structure, often referred to as an S(6) ring motif. nih.gov This intramolecular hydrogen bond stabilizes the molecule's conformation and can reduce the proton-donating ability of the hydroxyl group in intermolecular interactions. nih.govmdpi.com

Influence of Trifluoromethyl and Hydroxyl Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is controlled by a complex interplay of electronic and steric effects from its three distinct substituents.

The substituents on the aromatic ring exert powerful electronic influences that either donate or withdraw electron density, affecting the ring's susceptibility to attack.

Trifluoromethyl Group (-CF₃): This group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily inductive (-I), meaning it pulls electron density from the ring through the sigma bond, significantly deactivating the ring towards electrophilic attack. nih.gov

Nitrile Group (-CN): The nitrile group is also strongly electron-withdrawing. It exerts both a strong inductive effect (-I) and a moderate resonance-withdrawing effect (-M), further deactivating the ring.

Hydroxyl Group (-OH): In contrast, the hydroxyl group is an activating group. While it has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, its electron-donating resonance effect (+M) is far more significant. The lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.

The net effect is an electron-deficient aromatic ring that is nonetheless activated for substitution at the position para to the powerful directing hydroxyl group.

Steric hindrance refers to the physical blocking of a reaction site by bulky neighboring groups. In this compound, the hydroxyl and trifluoromethyl groups are in ortho positions relative to each other. The trifluoromethyl group is particularly bulky. This arrangement creates significant steric crowding around the substituted carbons (C2 and C6) and the adjacent positions.

This crowding, often termed an "ortho-effect," acts as a steric buttress, hindering the approach of incoming reagents. beilstein-journals.org Consequently, chemical transformations at the positions adjacent to these groups are significantly slowed or prevented altogether, playing a crucial role in determining the final substitution pattern of reactions. researchgate.netbeilstein-journals.org

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring. For this compound, the outcome of such a reaction is dictated by the combined electronic and steric effects of the substituents.

Despite the strong deactivating influence of the -CF₃ and -CN groups, the regioselectivity is controlled by the hydroxyl group's powerful activating and ortho-, para-directing resonance effect (+M). mdpi.com The positions ortho to the -OH group are already substituted (C1 with -CN and C6 with -CF₃). Therefore, an incoming electrophile will be directed to the C4 position, which is para to the hydroxyl group. The C3 and C5 positions are meta to the hydroxyl group and deactivated by the adjacent electron-withdrawing groups, making them less favorable for attack.

Nucleophilic Aromatic Substitution Reactions (e.g., involving halogenated precursors)

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile (an electron-rich species) on an aromatic ring, leading to the replacement of a leaving group. This reaction is generally difficult for benzene rings unless they are rendered sufficiently electron-poor by strong electron-withdrawing substituents. nih.gov

For a reaction to occur with a substrate like this compound, a halogenated precursor (e.g., containing a Cl, Br, or I atom on the ring) is typically required, where the halogen acts as the leaving group. The presence of the powerfully electron-withdrawing trifluoromethyl and nitrile groups is essential, as they delocalize and stabilize the negative charge of the intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack. nih.govsapub.org This stabilization lowers the activation energy and facilitates the substitution reaction. sapub.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Halogenated derivatives of this compound are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoborane, such as a boronic acid or ester, in the presence of a base. libretexts.orgmdpi.com A halogenated derivative of this compound can be coupled with various arylboronic acids to synthesize complex biaryl structures. researchgate.net The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene in the presence of a base. organic-chemistry.org This method allows for the vinylation of a halogenated this compound derivative, typically yielding a product with trans stereochemistry. The reaction conditions are often mild, and the process can tolerate a wide range of functional groups, including hydroxyls. beilstein-journals.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org This transformation can be used to introduce an alkynyl functional group onto the aromatic ring of a halogenated this compound.

Photochemical and Electrochemical Reactivity

As of the current body of scientific literature, specific studies detailing the photochemical and electrochemical reactivity of this compound are not available. Research into the behavior of this particular compound under photochemical (light-induced) or electrochemical (electron transfer-induced) conditions has not been published.

While general principles of photochemistry and electrochemistry can be applied to predict potential reactivity based on its functional groups (a hydroxylated aromatic ring, a nitrile group, and a trifluoromethyl group), no experimental data, such as reaction products, quantum yields, or redox potentials, have been reported for this specific molecule.

Therefore, a detailed discussion of its photochemical and electrochemical reaction mechanisms, supported by research findings and data tables, cannot be provided at this time. Further experimental investigation is required to characterize the reactivity of this compound in these areas.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Hydroxy 6 Trifluoromethyl Benzonitrile

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of 2-Hydroxy-6-(trifluoromethyl)benzonitrile. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₈H₄F₃NO. measurlabs.comfilab.fr

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) techniques elucidates the compound's structure through fragmentation analysis. mdpi.comaxispharm.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of the trifluoromethyl group (-CF₃), the cyano group (-CN), or cleavage of the aromatic ring, providing valuable structural information.

A hypothetical data table for the expected HRMS analysis is presented below.

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Proposed Formula |

| [M+H]⁺ | 188.0318 | Data not available | Data not available | C₈H₅F₃NO⁺ |

| [M-H]⁻ | 186.0172 | Data not available | Data not available | C₈H₃F₃NO⁻ |

| [M-CN]⁺ | 162.0365 | Data not available | Data not available | C₇H₄F₃O⁺ |

| [M-CF₃]⁺ | 119.0342 | Data not available | Data not available | C₈H₄NO⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. ebsco.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum provides information about the number, environment, and coupling of hydrogen atoms. For this compound, the aromatic protons would appear as distinct signals, with their chemical shifts and splitting patterns (multiplicity) determined by their position relative to the hydroxyl, cyano, and trifluoromethyl substituents. The hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. ceitec.cz The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing cyano and trifluoromethyl groups. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.govwalisongo.ac.id The spectrum for this compound would show a singlet for the -CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring.

A table summarizing the predicted NMR data is shown below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | Data not available | Data not available | Data not available | Aromatic CH |

| ¹H | Data not available | Data not available | Data not available | Aromatic CH |

| ¹H | Data not available | Data not available | Data not available | Aromatic CH |

| ¹H | Data not available | Broad Singlet | Not applicable | OH |

| ¹³C | Data not available | Data not available | Data not available | Aromatic C-OH |

| ¹³C | Data not available | Data not available | Data not available | Aromatic C-CF₃ |

| ¹³C | Data not available | Data not available | Data not available | Aromatic C-CN |

| ¹³C | Data not available | Data not available | Data not available | Aromatic CH |

| ¹³C | Data not available | Data not available | Data not available | Aromatic CH |

| ¹³C | Data not available | Data not available | Data not available | Aromatic CH |

| ¹³C | Data not available | Quartet | JCF ~ 270-280 Hz | CF₃ |

| ¹³C | Data not available | Data not available | Data not available | CN |

| ¹⁹F | Data not available | Singlet | Not applicable | CF₃ |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for elucidating complex structural features. wikipedia.orgipb.ptharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the direct assignment of which proton is attached to which carbon atom in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can provide information about the through-space proximity of the aromatic protons to each other and to the hydroxyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govksu.edu.sathermofisher.com

IR Spectroscopy: In an IR spectrum of this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (a sharp band around 2220-2260 cm⁻¹), C-F stretching vibrations from the trifluoromethyl group (strong bands in the 1100-1350 cm⁻¹ region), and various C-C and C-H vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. inphotonics.com The C≡N and the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The O-H stretch is typically weak. This complementarity can aid in the definitive identification of functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (sharp) | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretches | 1100-1350 (strong, multiple bands) | Data not available |

| Aromatic Ring | C-H Stretch | ~3000-3100 | Data not available |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.orgmt.comijprajournal.com The absorption maxima (λmax) are related to the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. For this compound, the aromatic ring constitutes a chromophore. The presence of the hydroxyl, cyano, and trifluoromethyl groups will influence the energy of these transitions and thus the position of the absorption bands. The spectrum would be expected to show characteristic absorptions for a substituted benzene (B151609) ring, providing insight into the electronic structure and conjugation of the system.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Mixture Analysis

The purity and composition of this compound are critical parameters for its application in research and synthesis. Advanced chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer the high sensitivity and selectivity required for comprehensive analysis. These methods are indispensable for separating the target compound from impurities, starting materials, byproducts, and isomers, as well as for quantifying its concentration in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique for the analysis of non-volatile and thermally labile compounds like this compound. The methodology combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

Methodology and Research Findings

A robust LC-MS/MS method for the analysis of this compound would typically involve a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in negative ion mode, given the acidic nature of the phenolic hydroxyl group. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification.

Below is a representative, interactive data table outlining a plausible LC-MS/MS method for the analysis of this compound, based on established principles for similar analytes.

Table 1: Example LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (Q1) | m/z 188.0 ( [M-H]⁻ ) |

| Product Ions (Q3) | Fragment ions specific to the compound structure (e.g., loss of HCN, CF₃) |

| Collision Energy | Optimized for specific transitions |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This method would be suitable for determining the purity of a this compound sample by detecting and quantifying potential impurities. It could also be applied to the analysis of reaction mixtures to monitor the progress of a synthesis or to quantify the compound in a complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. This compound, being a relatively small molecule, can be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl group to increase its volatility and improve chromatographic performance.

Methodology and Research Findings

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components.

Analysis of similar aromatic nitriles, such as o-chlorobenzylidenemalononitrile, has been successfully performed using GC-MS, demonstrating the feasibility of this technique for purity assessment. semanticscholar.org For this compound, a common derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.

The following interactive data table outlines a hypothetical GC-MS method for the analysis of derivatized this compound.

Table 2: Example GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Gas Chromatography | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 50-400 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

This GC-MS method would be well-suited for assessing the purity of this compound by separating it from volatile impurities. The full scan mode allows for the identification of unknown components in a mixture, while the SIM mode provides high sensitivity for the quantification of the target analyte and known impurities.

Advanced Applications and Functionalization of 2 Hydroxy 6 Trifluoromethyl Benzonitrile in Research

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the utility of a chemical intermediate is defined by its ability to participate in a variety of chemical transformations to yield more complex molecular architectures. 2-Hydroxy-6-(trifluoromethyl)benzonitrile excels in this role due to the orthogonal reactivity of its functional groups. The hydroxyl group can act as a nucleophile or be converted into a better leaving group, the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, and the aromatic ring, activated by the trifluoromethyl group, is amenable to nucleophilic aromatic substitution.

Precursor for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery. The structure of this compound is well-suited for the synthesis of various heterocyclic systems. The adjacent hydroxyl and nitrile groups can be key participants in cyclization reactions to form fused ring systems. For instance, reductive cyclization could yield substituted dihydro- or tetrahydro-benzoxazines, while condensation reactions with appropriate binucleophiles could lead to the formation of other complex heterocycles.

The synthesis of N-hydroxy heterocycles through intramolecular reductive cyclization of diketoximes using reagents like sodium cyanoborohydride has been demonstrated as a viable pathway for creating substituted piperidines and pyrrolidines. rsc.org While not directly starting from this compound, this methodology highlights the potential for the nitrile group to be transformed and involved in constructing N-containing heterocyclic rings. Furthermore, the general synthetic routes to important six-membered heterocycles like pyridines and pyrimidines often rely on versatile precursors that can undergo cyclocondensation reactions. osti.gov The reactivity of the subject compound makes it a promising candidate for developing novel synthetic routes to trifluoromethyl-substituted benzoxazoles or other related fused heterocyclic scaffolds, which are of high interest in pharmaceutical research.

Intermediate in the Synthesis of Non-Clinical Probe Molecules and Ligands

Chemical probes and ligands are essential tools for exploring biological systems and for the development of new diagnostic and therapeutic agents. The design of these molecules often requires a scaffold that can be easily functionalized. This compound serves as an excellent starting point for such molecules. The trifluoromethyl group is a particularly valuable feature, as it is known to enhance metabolic stability and binding affinity of ligands to their biological targets.

The synthesis of complex ligands, such as those used for the separation of actinides from lanthanides in spent nuclear fuel, relies on the availability of functionalized aromatic building blocks. acs.org The hydroxyl group of this compound provides a convenient handle for attaching the molecule to other fragments, for example, through etherification or esterification, to build up more complex ligand structures. Similarly, in the development of chemical probes, trifunctional building blocks containing a connectivity group, a reactive group, and a bioorthogonal handle are highly sought after. sigmaaldrich.com this compound can be envisioned as a precursor to such probes, where the hydroxyl group acts as the initial point of connectivity.

Contributions to Materials Science Research

The unique electronic and physical properties conferred by the trifluoromethyl group, such as high thermal stability, polarity, and lipophilicity, make this compound an attractive component for the design of advanced materials.

Components for Polymer Synthesis and Functional Coatings

Fluorinated polymers are prized for their exceptional properties, including chemical inertness, low surface energy, and thermal resistance. nih.gov Incorporating trifluoromethyl groups into polymer structures is a known strategy to enhance these characteristics. Although α-trifluoromethylstyrene, a related monomer, does not readily homopolymerize, it can be copolymerized with other monomers like styrene (B11656) to create partially fluorinated polymers with controlled fluorine content. nih.gov

This compound can be utilized in polymer science in several ways. The hydroxyl group can be chemically modified, for example, by converting it to an acrylate (B77674) or methacrylate (B99206) group, to create a polymerizable monomer. The resulting polymer would feature both the nitrile and trifluoromethyl functionalities as pendant groups, which could be used to tune the polymer's properties, such as its refractive index, dielectric constant, and surface energy, making it suitable for functional coatings or specialty membranes.

Role in Optoelectronic Materials and Liquid Crystals

The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), often involves molecules with carefully tuned electronic properties. Benzonitrile (B105546) derivatives have been investigated as components of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. rsc.orgresearchgate.net These molecules typically feature donor-acceptor structures, and the electron-withdrawing nature of both the nitrile and trifluoromethyl groups in this compound makes it an interesting building block for the acceptor part of such materials.

In the field of liquid crystals, the incorporation of a trifluoromethyl group into the molecular structure is a known strategy to increase the polarity, dielectric anisotropy, and thermal stability of the material. mdpi.com Research on liquid crystals based on benzotrifluoride (B45747) has shown that this moiety can lead to stable mesophases. mdpi.com Similarly, benzonitrile-based cores have been used to design liquid crystals with wide nematic phase ranges. researchgate.net The combination of the hydroxyl, nitrile, and trifluoromethyl groups in this compound provides a molecular scaffold that could be elaborated into novel liquid crystalline materials. The hydroxyl group allows for the attachment of various mesogenic units through ester or ether linkages, enabling the synthesis of a library of compounds with potentially useful electro-optical properties.

Evaluation as Electrolyte Additives in Energy Storage Devices

A critical area of research in energy storage is the development of stable electrolytes for high-voltage lithium-ion batteries. Standard carbonate-based electrolytes tend to decompose at the high potentials required by next-generation cathodes. One successful strategy to mitigate this issue is the use of electrolyte additives that form a protective solid electrolyte interphase (SEI) on the anode or a cathode-electrolyte interphase (CEI) on the cathode.

Research has shown that benzonitrile derivatives containing trifluoromethyl groups are highly effective for this purpose. For example, 4-(trifluoromethyl)benzonitrile (B42179) has been identified as a novel additive that can be preferentially oxidized on the surface of a high-voltage LiNi₀.₅Mn₁.₅O₄ cathode. researchgate.net This oxidation forms a stable, low-impedance protective film that prevents the continuous decomposition of the bulk electrolyte, thereby significantly improving the cycling performance of the battery. Similarly, other nitrile additives have been shown to enhance the performance of lithium-oxygen batteries by modifying the lithium anode SEI and facilitating the decomposition of discharge products. ciac.jl.cn

Given these findings, this compound is a strong candidate for evaluation as a multifunctional electrolyte additive. Theoretical calculations suggest that such molecules have a lower LUMO (lowest unoccupied molecular orbital) energy than conventional carbonate solvents, allowing them to be reductively decomposed to form a stable SEI on graphite (B72142) anodes. researchgate.net Concurrently, their high HOMO (highest occupied molecular orbital) energy would lead to preferential oxidation on high-voltage cathodes to form a protective CEI. The hydroxyl group could further influence the composition and properties of the resulting protective films.

Table 1: Performance of Related Benzonitrile Additives in Lithium-Ion Batteries

| Additive Compound | Battery System | Key Finding | Reference |

| 4-(Trifluoromethyl)benzonitrile | LiNi₀.₅Mn₁.₅O₄ / Li | Preferentially oxidized to form a low-impedance protective film on the cathode, improving cycling stability. | researchgate.net |

| 2-Methoxy benzonitrile | Li-O₂ Battery | Acts as a bifunctional additive, modifying the anode SEI and facilitating decomposition of Li₂O₂ on the cathode. | ciac.jl.cn |

| 3,5-bis(trifluoromethyl)benzeneboronic acid | Graphite / Li | Additive is reduced before the main electrolyte, forming an effective SEI film on the graphite electrode. | researchgate.net |

Development of Chemical Probes and Sensing Platforms (Non-biological applications)

A thorough search of scientific databases and chemical literature did not yield any studies describing the development or application of This compound as a chemical probe or for the creation of non-biological sensing platforms. While the unique electronic properties imparted by the trifluoromethyl and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, suggest potential for such applications, there is currently no published research to support this. The synthesis of related fluorinated benzonitriles for various applications has been reported, but specific data on the sensing capabilities of this compound remains unavailable. chemimpex.com

Supramolecular Chemistry and Self-Assembly Research Based on Hydrogen Bonding Motifs

There is a lack of published studies on the supramolecular chemistry and self-assembly of This compound . The presence of a hydroxyl group as a hydrogen bond donor and a nitrile group as a potential acceptor suggests that this molecule could participate in hydrogen-bonding motifs leading to self-assembly. However, no research has been specifically conducted or reported to investigate these potential supramolecular structures. Studies on other benzonitrile derivatives have shown their ability to form complexes and self-assemble through various non-covalent interactions, but similar investigations for this compound are absent from the literature. nih.gov

Derivatives and Analogues of 2 Hydroxy 6 Trifluoromethyl Benzonitrile

Systematic Structural Modifications and Design Principles

Exploration of Regioisomeric and Stereoisomeric Forms

The core structure of 2-hydroxy-6-(trifluoromethyl)benzonitrile, with its trisubstituted benzene (B151609) ring, offers a platform for creating a variety of regioisomers. Regioisomers are compounds that have the same molecular formula but differ in the spatial arrangement of the functional groups on the aromatic ring. The relative positions of the hydroxyl (-OH), trifluoromethyl (-CF3), and cyano (-CN) groups are crucial in defining the chemical and physical properties of the molecule.

For instance, relocating the hydroxyl group from position 2 to other positions on the ring would yield distinct regioisomers with potentially different reactivity and intermolecular bonding capabilities. The parent compound, this compound, has the CAS number 1220810-08-1. bldpharm.comchemicalbook.com

Interactive Table: Regioisomers of Hydroxy(trifluoromethyl)benzonitrile

| Position of -OH | Position of -CF3 | Position of -CN | Compound Name |

|---|---|---|---|

| 2 | 6 | 1 | This compound |

| 3 | 6 | 1 | 3-Hydroxy-6-(trifluoromethyl)benzonitrile |

| 4 | 6 | 1 | 4-Hydroxy-6-(trifluoromethyl)benzonitrile |

| 2 | 5 | 1 | 2-Hydroxy-5-(trifluoromethyl)benzonitrile |

| 2 | 4 | 1 | 2-Hydroxy-4-(trifluoromethyl)benzonitrile |

In terms of stereoisomerism, this compound itself is an achiral molecule as it does not possess a stereocenter, and therefore does not have enantiomers or diastereomers. For a molecule to exhibit stereoisomerism, it must contain a chiral center, which is typically a carbon atom bonded to four different groups. However, the introduction of a chiral substituent during the synthesis of its derivatives can lead to stereoisomers.

Substituent Effects on Reactivity, Stability, and Spectroscopic Signatures

The reactivity, stability, and spectroscopic properties of this compound are significantly influenced by the electronic effects of its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the molecule, including increasing its stability and lipophilicity. beilstein-journals.orgd-nb.info The hydroxyl group (-OH), in contrast, is an electron-donating group through resonance, though it is weakly electron-withdrawing by induction. The cyano group (-CN) is also strongly electron-withdrawing.

The interplay of these groups dictates the electron density distribution around the benzene ring, affecting its susceptibility to electrophilic and nucleophilic attack. For example, the presence of the strongly deactivating trifluoromethyl and cyano groups makes electrophilic aromatic substitution reactions challenging.

The spectroscopic signatures of the molecule are also a direct consequence of its substituents. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the aromatic protons are influenced by the electron-donating and withdrawing nature of the adjacent groups. Similarly, in infrared (IR) spectroscopy, the vibrational frequencies of the -OH and -CN groups can be affected by the electronic environment.

Interactive Table: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -OH | Weakly Withdrawing | Strongly Donating | Activating |

| -CF3 | Strongly Withdrawing | Weakly Withdrawing | Strongly Deactivating |

Synthesis and Comprehensive Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound often involves multi-step reaction sequences to introduce new functional groups or build more complex molecular architectures. These synthetic efforts are crucial for exploring the chemical space around the parent compound and for developing new molecules with tailored properties.

For example, a series of novel 6-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimidin-2-ol derivatives have been synthesized from (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(substituted)phenylprop-2-en-1-one and urea (B33335) in the presence of sodium hydroxide (B78521). ijprs.com The structures of these newly synthesized compounds were confirmed using spectral and elemental analysis. ijprs.com

Another example is the synthesis of 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide derivatives. researchgate.net This process starts from 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide and ethyl α-halogenated acid esters to obtain ethyl esters, which are then condensed with hydrazine (B178648) to yield hydrazides. These hydrazides can then react with chloro-substituted benzaldehydes to form hydrazones. researchgate.net The characterization of these new compounds was carried out using Fourier-transform infrared spectroscopy (FTIR), proton and carbon-13 Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), and mass spectrometry (MS). researchgate.net

Interactive Table: Synthesis and Characterization of Derivatives

| Derivative Type | Synthetic Method | Starting Materials | Characterization Techniques | Reference |

|---|---|---|---|---|

| Dihydropyrimidin-2-ols | Condensation Reaction | (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(substituted)phenylprop-2-en-1-one, Urea | Spectral and Elemental Analysis | ijprs.com |

| Benzamide Derivatives | Multi-step synthesis involving esterification, hydrazide formation, and hydrazone formation | 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, ethyl α-halogenated acid esters, hydrazine, chloro-substituted benzaldehydes | FTIR, 1H-NMR, 13C-NMR, MS | researchgate.net |

Comparative Studies on the Reactivity and Spectroscopic Properties of Related Analogues

To better understand the properties of this compound, it is insightful to compare it with its structural analogues. A key analogue is 2-hydroxy-6-(trifluoromethyl)pyridine, where the benzene ring is replaced by a pyridine (B92270) ring. chemicalbook.combldpharm.com This change from a carboaromatic to a heteroaromatic system introduces a nitrogen atom into the ring, which significantly alters the electronic distribution and chemical properties.

The pyridine nitrogen is electron-withdrawing, which, in combination with the trifluoromethyl group, makes the pyridine ring more electron-deficient than the corresponding benzonitrile (B105546) ring. This difference in electron density affects their reactivity, particularly in reactions involving the aromatic ring.

Spectroscopic comparisons are also valuable. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines has been reported, along with their detailed NMR data (1H, 13C, 15N, and 19F). beilstein-journals.org Comparing these spectroscopic signatures with those of benzonitrile derivatives can provide insights into the electronic environment of the respective ring systems.

Interactive Table: Comparison of this compound and its Pyridine Analogue

| Property | This compound | 2-Hydroxy-6-(trifluoromethyl)pyridine |

|---|---|---|

| Molecular Formula | C8H4F3NO | C6H4F3NO |

| Molecular Weight | 187.12 g/mol | 163.10 g/mol |

| Aromatic System | Benzene | Pyridine |

Structure-Property Relationship (SPR) Studies in Derivative Series

Structure-property relationship (SPR) studies aim to establish a correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. For derivatives of this compound, SPR studies are essential for the rational design of new molecules with desired characteristics.

A key aspect of SPR in this context is the influence of the trifluoromethyl group. The -CF3 group is known to increase the lipophilicity of a molecule, which can enhance its transport properties in biological systems. beilstein-journals.orgd-nb.info It also contributes to metabolic stability by blocking sites that are susceptible to oxidative metabolism. beilstein-journals.orgd-nb.info

An example of an SPR study can be seen in the design of benzothienoisoindigo-based semiconductors, where extending the π-conjugated framework was found to enhance intermolecular couplings and lead to higher carrier mobility. researchgate.net Similarly, in a series of this compound derivatives, systematic modifications to the substituents can be correlated with changes in properties such as acidity, solubility, and electronic absorption spectra.

Interactive Table: Structure-Property Relationships in Trifluoromethyl-Containing Aromatics

| Structural Feature | Property Affected | Rationale | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) group | Increased Lipophilicity | High electronegativity and size of the group | beilstein-journals.orgd-nb.info |

| Trifluoromethyl (-CF3) group | Enhanced Metabolic Stability | Blocks sites of oxidative metabolism | beilstein-journals.orgd-nb.info |

| Extended π-conjugation | Improved Thermal Stability and Carrier Mobility | Enhanced π-π intermolecular interactions | researchgate.net |

Future Research Directions and Emerging Trends for 2 Hydroxy 6 Trifluoromethyl Benzonitrile

Development of Highly Efficient and Selective Catalytic Synthetic Routes

The future synthesis of 2-Hydroxy-6-(trifluoromethyl)benzonitrile is geared towards the development of highly efficient and selective catalytic routes that can overcome the limitations of traditional methods. Current large-scale syntheses of related trifluoromethyl-substituted heterocycles often rely on harsh conditions and solvent-based processes, which present environmental and safety concerns. google.com Research is now moving towards catalytic systems that offer milder reaction conditions and improved yields.

One promising area is the use of transition metal catalysts. For instance, low-valent titanium species, generated from systems composed of titanium chlorido complexes and magnesium, have shown potential for the cyclotrimerization of benzonitriles. researchgate.net Adapting such systems could provide a novel pathway to derivatives of this compound. Another avenue involves the use of chiral Lewis acids to catalyze asymmetric reactions, which has been successful in producing related compounds like 3-hydroxy-3-trifluoromethyl benzofuranones with high enantioselectivity. nih.gov The development of catalysts that can selectively functionalize the benzonitrile (B105546) core, perhaps through regioselective deprotonative metalation using a combination of lithium amide and zinc chloride, is also a key area of future research. acs.org

Future catalytic strategies will likely focus on:

Metal-catalyzed cross-coupling reactions: To construct the core structure with high precision.

Asymmetric catalysis: To produce enantiomerically pure forms of derivatives for specialized applications.

Photocatalysis: Utilizing light to drive reactions under mild conditions, as demonstrated in the synthesis of other complex molecules. acs.org

Exploration of Unconventional Reactivity and Novel Transformations

The unique combination of hydroxyl (-OH), nitrile (-CN), and trifluoromethyl (-CF3) groups in this compound opens the door to exploring unconventional reactivity and novel chemical transformations. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, contrasted with the electron-donating hydroxyl group, creates a complex electronic landscape that can be exploited for new synthetic methodologies.

Future research will likely investigate:

Phototandem Reactions: Inspired by recent advances, self-catalyzed phototandem trifluoromethylation/cyclization reactions could be developed. acs.org These methods, which can be free of exogenous catalysts and organic oxidants, offer a streamlined approach to building more complex molecular architectures from the benzonitrile scaffold. acs.org

Directed Functionalization: The hydroxyl group can be used as a directing group to achieve regioselective C-H functionalization at other positions on the aromatic ring, a strategy that is gaining traction in organic synthesis.

Cyclization Reactions: The nitrile and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazoles or other fused-ring structures, which are valuable in medicinal chemistry and materials science. Lewis acid-catalyzed cyclizations, similar to those used for synthesizing 3-sulfonylbenzofurans, could be adapted for this purpose. acs.org

Integration into Advanced Functional Materials and Nanotechnology

The intrinsic properties of this compound make it a candidate for integration into advanced functional materials and nanotechnology. The trifluoromethyl group can enhance thermal stability and solubility in organic media, while the hydroxyl and nitrile groups provide sites for hydrogen bonding and coordination with metal ions.

Emerging trends in this area include:

Photochromic Materials: Related ortho-hydroxy Schiff bases exhibit photochromism, with potential applications in optical data storage, imaging systems, and optoelectronics. nih.gov Investigating the photochromic properties of Schiff bases derived from this compound could lead to new materials with tunable optical responses. nih.gov

Fluorescent Materials: The cyclotrimerization of benzonitrile derivatives can yield triazines that exhibit fluorescence in both solid-state and solution. researchgate.net Exploring similar reactions with this compound could lead to the development of novel fluorophores for sensing and imaging applications.

Liquid Crystals and Polymers: The rigid benzonitrile core combined with the functional groups could be used to design novel liquid crystalline materials or as a monomer for high-performance polymers with tailored electronic and physical properties.

Application of Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Reaction Outcomes

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study and application of this compound. These computational tools can significantly accelerate the discovery process by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive and costly experimentation. iapchem.org

Key applications include:

ADMET Prediction: For potential pharmaceutical applications, ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of derivatives of this compound. iapchem.orgnih.gov Algorithms like random forests and support vector machines are commonly used for these predictions. nih.gov

Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing this compound and its derivatives, including catalyst choice, solvent, temperature, and reaction time, leading to higher yields and purity.

De Novo Design: ML models can be used for the de novo design of novel compounds based on the this compound scaffold, targeting specific properties for applications in medicine or materials science. nih.gov

Table 1: Examples of Machine Learning Models in Drug Discovery

| Model Type | Application | Predicted Property | Reference |

|---|---|---|---|

| Artificial Neural Network | Drug Permeability | Intestinal absorption | nih.gov |

| Support Vector Machine | General Compound Properties | Intestinal permeability | nih.gov |

| Random Forest | Toxicity Prediction | Drug-Induced Liver Injury (DILI) | nih.gov |

Expansion of Computational Models for Complex Systems and Predictive Analysis

Computational chemistry provides powerful tools for understanding the molecular properties and reactivity of this compound at a fundamental level. Density Functional Theory (DFT) calculations, for instance, can be used to model the geometric and electronic structure of the molecule. nih.gov

Future research will focus on expanding these models for more complex predictive analysis:

Frontier Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity, stability, and electronic transition properties. nih.gov For a related Schiff base, the HOMO-LUMO energy gap was calculated to be 3.923 eV, classifying it as a hard molecule. nih.gov Similar analyses for the title compound are crucial.

Hirshfeld Surface Analysis: This method can be used to visualize and quantify intermolecular interactions within a crystal structure, which is vital for understanding its solid-state properties and for designing crystalline materials. nih.gov

Reaction Mechanism Simulation: Computational models can elucidate the step-by-step mechanisms of complex reactions, such as catalytic cycles or photochemical transformations, providing insights that are difficult to obtain experimentally. acs.org This can aid in the design of more efficient synthetic routes.

Table 2: Key Parameters from DFT and Hirshfeld Surface Analysis for a Related Compound

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. | nih.gov |

Contributions to Sustainable Chemistry and Green Synthetic Methodologies

A major trend in modern chemistry is the adoption of sustainable and green practices, and the synthesis of this compound is no exception. The goal is to develop methods that are safer, more energy-efficient, and generate less waste. nih.gov

Future contributions in this area will likely involve: